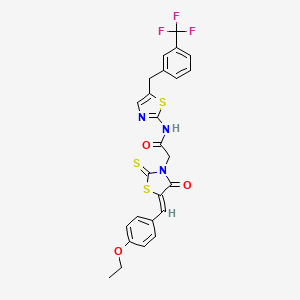
(Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C25H20F3N3O3S3 and its molecular weight is 563.63. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antitubercular Activity
Research into rhodanine-3-acetic acid derivatives, closely related to the queried compound, has shown promising antimicrobial properties. These derivatives exhibit significant activity against a variety of mycobacteria, including Mycobacterium tuberculosis, and other bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). The study identified several structure-activity relationships that could guide the development of new antimicrobial agents M. Krátký, J. Vinšová, J. Stolaříková, 2017.
Anticancer Activity
A series of 4-thiazolidinones containing the benzothiazole moiety has been evaluated for anticancer activity, revealing some compounds with significant effects on leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines. This demonstrates the potential of such compounds in cancer therapy, providing a basis for further investigation into related molecules D. Havrylyuk, L. Mosula, B. Zimenkovsky, O. Vasylenko, A. Gzella, R. Lesyk, 2010.
Anti-inflammatory Activity
Derivatives of the queried compound have shown anti-inflammatory activity in experimental models. This suggests potential applications in developing new anti-inflammatory agents, highlighting the importance of structural modifications to enhance efficacy and reduce toxicity K. Sunder, Jayapal Maleraju, 2013.
Supramolecular Structures and Hydrogen Bonding
Research into similar 2-thioxothiazolidin-4-ones has elucidated their supramolecular structures, revealing hydrogen-bonded dimers, chains, and sheets. These findings have implications for designing new materials and drugs with specific physical and chemical properties P. Delgado, J. Quiroga, J. Cobo, J. N. Low, C. Glidewell, 2005.
Antioxidant and Anti-inflammatory Compounds
Novel thiazolidinone derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. Some of these compounds exhibited significant activity in various assays, suggesting their potential use in treating oxidative stress-related diseases and inflammation Satish Koppireddi, Jayaram Reddy Komsani, Sreenivas K. Avula, S. Pombala, Satishbabu Vasamsetti, S. Kotamraju, R. Yadla, 2013.
Hypoglycemic and Hypolipidemic Activity
Thiazolidinedione derivatives have been investigated for their hypoglycemic and hypolipidemic effects in type-2 diabetes models. This research indicates the therapeutic potential of these compounds in managing blood glucose and lipid levels, offering a promising direction for diabetes treatment Sonali Mehendale-Munj, R. Ghosh, C. Ramaa, 2011.
properties
IUPAC Name |
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O3S3/c1-2-34-18-8-6-15(7-9-18)12-20-22(33)31(24(35)37-20)14-21(32)30-23-29-13-19(36-23)11-16-4-3-5-17(10-16)25(26,27)28/h3-10,12-13H,2,11,14H2,1H3,(H,29,30,32)/b20-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGTVROFRDYNMV-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)isonicotinamide](/img/structure/B2816129.png)
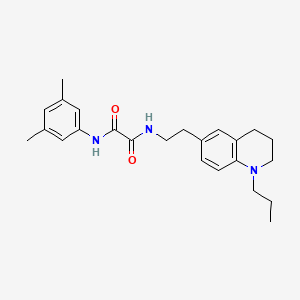
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2816132.png)
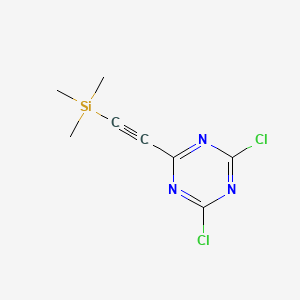
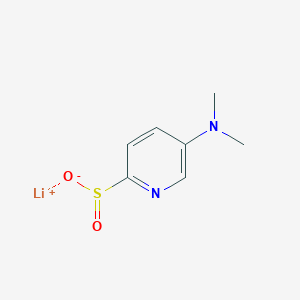
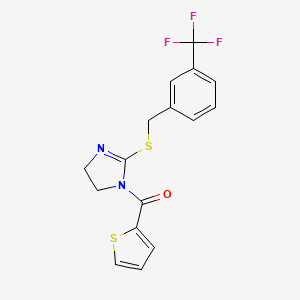
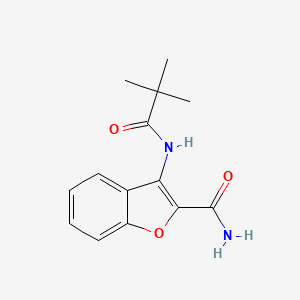

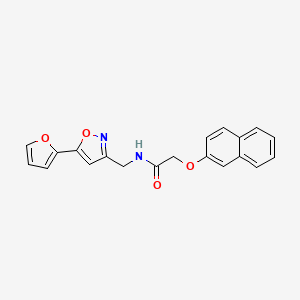
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide](/img/structure/B2816146.png)
![N-Ethyl-N-[2-oxo-2-(4-oxo-8-azaspiro[4.5]decan-8-yl)ethyl]prop-2-enamide](/img/structure/B2816147.png)
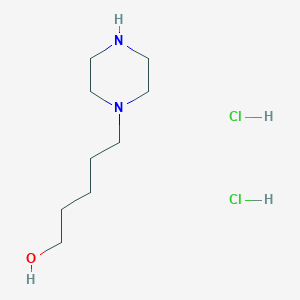
![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2816149.png)
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2816151.png)